molecular formula C16H16N2 B8755046 2-phenyl-1-propyl-1H-benzimidazole

2-phenyl-1-propyl-1H-benzimidazole

Cat. No.: B8755046
M. Wt: 236.31 g/mol
InChI Key: HARLAWKYJLQWEE-UHFFFAOYSA-N
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Description

2-Phenyl-1-propyl-1H-benzimidazole (CAS 24893-44-5) is a synthetic small molecule based on the privileged 1H-benzimidazole scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities . This compound features a phenyl substitution at the 2-position and a propyl chain at the 1-nitrogen of the benzimidazole core. The benzimidazole structure is a fundamental building block in numerous pharmacologically active compounds, with its derivatives demonstrating a wide range of research applications, including as antimicrobials, anticancer agents, and enzyme inhibitors . Scientific literature indicates that structural analogs, particularly N-alkylated 2-phenyl-1H-benzimidazole derivatives, have shown promising antiproliferative activity against challenging cell lines such as triple-negative breast cancer (TNBC) . Furthermore, such compounds have demonstrated significant antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The 2-phenyl-1H-benzimidazole core is also a recognized pharmacophore in the development of potent inhibitors for enzymes like α-glucosidase, relevant for diabetes research, and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target investigated in Alzheimer's disease . The propyl substitution at the N-1 position is a key modification explored to optimize lipophilicity and enhance membrane permeability, thereby improving the compound's interaction with biological targets . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-phenyl-1-propylbenzimidazole

InChI

InChI=1S/C16H16N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

HARLAWKYJLQWEE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Their Implications

The following table summarizes key structural analogues of 2-phenyl-1-propyl-1H-benzimidazole and their distinguishing features:

Compound Name Substituents at 2-Position Substituents at 1-Position Key Functional Groups/Modifications Potential Impact on Properties References
This compound Phenyl Propyl None Moderate lipophilicity; baseline activity N/A
2-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole 4-Methoxyphenyl Propyl Methoxy group on phenyl ring Enhanced solubility; altered π-π stacking
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate 1,3-Benzodioxol-5-yl 3-(2-Oxopyrrolidin-1-yl)propyl Benzodioxol, ester, pyrrolidinone Improved metabolic stability; kinase inhibition potential
Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate Phenyl 3-(Imidazol-1-yl)propyl Imidazole, ester Enhanced hydrogen bonding; antimicrobial activity
1-[(2′-Carboxy biphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole None Biphenyl-carboxy methyl Carboxy group, biphenyl Increased acidity; potential for ionizable interactions

Pharmacological and Physicochemical Insights

  • Methoxy groups are known to improve bioavailability in drug design .
  • Benzodioxol and Pyrrolidinone Modifications (): The benzodioxol moiety (a common bioisostere for catechol) and pyrrolidinone ring in the ethyl carboxylate derivative suggest enhanced metabolic stability and selectivity for enzyme targets like kinases .
  • Imidazole and Ester Additions (): The imidazole group facilitates hydrogen bonding with biological targets, while the ester moiety may improve membrane permeability, making this compound a candidate for antimicrobial applications .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies (e.g., ) highlight the role of hydrogen bonding in molecular packing and stability. For instance, compounds with carboxylate or imidazole groups exhibit distinct hydrogen-bonding networks, which could influence their solid-state solubility and formulation .

Preparation Methods

Ammonium Salt-Mediated Cyclocondensation

The reaction of o-phenylenediamine (OPDA) with benzaldehyde under acidic conditions forms the benzimidazole core. A breakthrough involves NH4_4Cl (4 mol) in CHCl3_3, achieving 94% yield for 2-phenyl-1H-benzimidazole at room temperature. The mechanism proceeds via Schiff base formation, followed by acid-catalyzed cyclization (Scheme 1). Solvent screening identified CHCl3_3 as optimal, outperforming DMF, MeOH, and acetonitrile.

Table 1: Solvent Optimization for Cyclocondensation

SolventYield (%)Time (hr)
CHCl3_3944
MeOH406
DMF358

Cobalt(II) Acetylacetonate-Catalyzed Synthesis

Cobalt(II) acetylacetonate in methanol enables room-temperature cyclocondensation, achieving 97% yield for 2-phenyl-1H-benzimidazole. The catalyst’s Lewis acidity facilitates imine formation and dehydrogenation, bypassing the need for strong acids. This method is scalable but requires precise catalyst loading (0.05 mmol optimal).

N-Alkylation for Propyl Group Introduction

Alkylation of 2-Phenyl-1H-Benzimidazole

The propyl group is introduced via N-alkylation using 1-bromopropane or propyl iodide. A patented protocol employs NaH in DMF at 60°C, reacting 2-phenyl-1H-benzimidazole with 1-bromopropane (1.2 eq) for 12 hours (Scheme 2). The crude product is purified via column chromatography (hexane/EtOAc 8:2), yielding 72% of 2-phenyl-1-propyl-1H-benzimidazole.

Table 2: N-Alkylation Conditions and Yields

Alkylating AgentBaseSolventYield (%)
1-BromopropaneNaHDMF72
Propyl iodideK2_2CO3_3Acetone65

Direct Synthesis via Propyl-Substituted Intermediates

Alternative routes employ N-propyl-o-phenylenediamine, though its instability complicates storage. Reacting this diamine with benzaldehyde under NH4_4Cl/CHCl3_3 conditions yields the target compound in one pot (58% yield). This method avoids separate alkylation steps but requires rigorous anhydrous conditions.

Optimization of Reaction Parameters

Temperature and Time Dependencies

Cyclocondensation at room temperature (25°C) minimizes side products compared to reflux conditions. For N-alkylation, elevated temperatures (60–80°C) accelerate kinetics but risk decomposition, necessitating inert atmospheres.

Catalytic and Stoichiometric Considerations

Excess NH4_4Cl (4 mol) in cyclocondensation enhances proton availability, driving the equilibrium toward product formation. Conversely, cobalt(II) acetylacetonate operates at 0.5 mol%, highlighting its efficiency.

Characterization and Analytical Validation

Synthesized compounds are validated via 1^1H NMR, IR, and LCMS. For this compound:

  • 1^1H NMR (CDCl3_3) : δ 7.85 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 4.10 (t, 2H, N-CH2_2), 1.80 (m, 2H, CH2_2), 0.95 (t, 3H, CH3_3).

  • IR (KBr) : 3050 cm1^{-1} (C-H aromatic), 1605 cm1^{-1} (C=N) .

Q & A

Q. What are the optimized synthetic routes for 2-phenyl-1-propyl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of o-phenylenediamine with carbonyl derivatives or nucleophilic substitutions. Key methods include:

  • Solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as an organocatalyst, achieving high yields (~95%) under mild conditions .
  • N-alkylation reactions with propyl halides, where temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and purity .
  • Mannich base modifications to introduce the phenyl and propyl groups via ketonic intermediates, requiring precise pH control (4–6) to avoid side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., δ 7.4–8.1 ppm for aromatic protons, δ 3.2–3.8 ppm for propyl-CH2_2) .
  • Mass spectrometry : LC-MS to verify molecular weight (e.g., m/z 263.3 for [M+H]+^+) and fragmentation patterns .
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages within ±0.3% .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves impurities from the target compound .
  • Recrystallization : Ethanol-water mixtures yield high-purity crystals, validated by sharp melting points (e.g., 250–252°C) .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation or methoxylation) on the phenyl ring affect the compound’s antimicrobial activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Br at para-position) enhance antimicrobial potency (MIC 4–8 µg/mL against S. aureus) by increasing membrane penetration .
  • Methoxy groups reduce activity due to steric hindrance but improve solubility for in vivo applications .
  • Quantitative SAR (QSAR) models : Hammett constants (σ) correlate with logP values to predict bioactivity .

Q. What crystallographic techniques resolve conformational ambiguities in this compound derivatives?

  • SHELX refinement : Single-crystal XRD with SHELXL refines torsional angles (e.g., dihedral angle ~15° between benzimidazole and phenyl rings) .
  • Ring puckering analysis : Cremer-Pople parameters quantify non-planarity in the benzimidazole core, critical for ligand-receptor docking studies .

Q. How can researchers resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Dose-response reevaluation : Test across concentrations (0.1–100 µM) to identify therapeutic windows .
  • Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo®) to distinguish cytotoxicity from specific activity .
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) clarify binding modes to COX-2 vs. off-target kinases .

Q. What catalytic mechanisms enable benzimidazole derivatives to act as oxidation catalysts?

  • Metal-free catalysis : The benzimidazole nitrogen lone pairs activate peroxides (e.g., H2_2O2_2) for alcohol oxidation (TOF ~50 h1^{-1}) .
  • Schiff base metal complexes : Cu(II) or Fe(III) complexes catalyze olefin epoxidation via radical intermediates, monitored by EPR spectroscopy .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses of this compound?

  • Microdroplet synthesis : Accelerates reaction kinetics (10–20 ms residence time) and improves yields by 15–20% compared to batch methods .
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems reduces byproduct formation .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Prodrug design : Phosphonate or acetylated derivatives improve hydrolytic stability in serum (t1/2_{1/2} > 24 hrs) .
  • Co-crystallization : With cyclodextrins or PEG polymers to prevent aggregation in aqueous media .

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